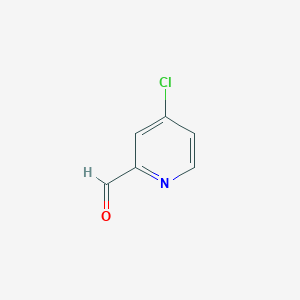

4-Chloropicolinaldehyde

Description

The exact mass of the compound 4-Chloropicolinaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloropicolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropicolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLNQSUMFSPISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376779 | |

| Record name | 4-Chloropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63071-13-6 | |

| Record name | 4-Chloropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Chloropicolinaldehyde

CAS Number: 63071-13-6 Synonyms: 4-Chloro-2-pyridinecarboxaldehyde; 4-Chloropyridine-2-carbaldehyde[1][2][3][4]

Executive Summary: The Dual-Electrophile Scaffold

In the landscape of fragment-based drug discovery (FBDD), 4-Chloropicolinaldehyde (CAS 63071-13-6) represents a "privileged scaffold."[2] Its utility stems from its orthogonal reactivity profile : it possesses two distinct electrophilic sites—the carbonyl carbon at the C2 position and the chlorine-bearing carbon at the C4 position.[2]

For the medicinal chemist, this molecule is not merely a reagent but a divergence point.[2] The C4-chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing aldehyde group.[2] Simultaneously, the C2-aldehyde offers a handle for reductive aminations, Wittig olefinations, and heterocycle formation.[2] This guide details the handling, synthesis, and strategic application of this scaffold in high-value pharmaceutical campaigns.[2]

Chemical Profile & Physical Properties[1][2][4][5][6][7]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Molecular Formula | C₆H₄ClNO | |

| Molecular Weight | 141.55 g/mol | |

| Appearance | Off-white to pale yellow solid | Low melting point solid; often supercools to a liquid.[2] |

| Melting Point | 32–34 °C | Critical: Melts near ambient temperature; handle as a liquid in warm labs.[2] |

| Boiling Point | ~206 °C (at 760 mmHg) | |

| Solubility | DCM, THF, Ethyl Acetate, MeOH | Sparingly soluble in water; hydrolyzes slowly. |

| Stability | Air & Moisture Sensitive | Aldehyde oxidation to carboxylic acid occurs rapidly upon air exposure.[2] |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Store in dark; hygroscopic. |

Synthesis Protocol: Selective Reduction Strategy

While oxidative routes from 4-chloro-2-picoline exist, they often suffer from over-oxidation to the acid or selenium contamination (if SeO₂ is used).[2] The industry-standard method for high-purity isolation is the cryogenic reduction of the methyl ester .[2]

Protocol: DIBAL-H Reduction of Methyl 4-chloropyridine-2-carboxylate

Rationale: This method prevents over-reduction to the alcohol by trapping the intermediate aluminum complex at low temperatures.[2]

Reagents:

-

Substrate: Methyl 4-chloropyridine-2-carboxylate (1.0 equiv)

-

Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 equiv)[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF[2]

-

Quench: Methanol, Potassium Sodium Tartrate (Rochelle's Salt)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Dissolve the methyl ester substrate in anhydrous DCM (0.2 M concentration) and cool the system to -78 °C using a dry ice/acetone bath.

-

Addition: Add DIBAL-H dropwise over 30 minutes. Critical: Maintain internal temperature below -70 °C to prevent over-reduction to the pyridyl methanol.[2]

-

Incubation: Stir at -78 °C for 2 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[2] The aldehyde spot is often less polar than the alcohol but more polar than the ester.[2]

-

Quench (The Rochelle Method):

-

Workup: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until the aluminum emulsion breaks and two clear layers form.

-

Isolation: Extract with DCM (3x), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). Note: Silica is slightly acidic; rapid elution is recommended to prevent degradation.[2]

Workflow Visualization

Figure 1: Cryogenic reduction workflow for the synthesis of 4-Chloropicolinaldehyde.

Strategic Applications in Drug Discovery

The value of 4-Chloropicolinaldehyde lies in its ability to serve as a "hub" for divergent synthesis.

4.1 The C4-Chlorine Handle (SNAr)

The chlorine at C4 is highly activated.[2] The pyridine nitrogen pulls electron density from the ring, and the aldehyde at C2 (an electron-withdrawing group) further depletes the ring's electron density.[2]

-

Reaction: Nucleophilic Aromatic Substitution.[2]

-

Nucleophiles: Amines (primary/secondary), Alkoxides, Thiols.[2]

-

Conditions: Mild bases (K₂CO₃, DIPEA) in polar aprotic solvents (DMF, DMSO) at moderate heat (60–80 °C).

-

Application: Introduction of solubilizing tails (e.g., morpholine, piperazine) or pharmacophores early in the synthesis.[2]

4.2 The C2-Aldehyde Handle

-

Reductive Amination: Reaction with amines + NaBH(OAc)₃ yields secondary/tertiary amines.[2] This is crucial for linking the pyridine core to other scaffolds.[2]

-

Wittig/Horner-Wadsworth-Emmons: Installation of vinyl groups for subsequent polymerization or cyclization.[2]

-

Imidazo[1,5-a]pyridine Synthesis: Condensation with diamines or amino acids to form fused ring systems.[2]

Reactivity Map

Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization.

Handling, Safety, and Stability (E-E-A-T)

Expert Insight: The most common failure mode with this reagent is degradation during storage .[2] The aldehyde is prone to autoxidation to 4-chloropicolinic acid, which appears as a white solid precipitating from the liquid aldehyde.[2]

-

Air Sensitivity: High.[2] Always handle under Nitrogen or Argon.[2]

-

Storage: Store at -20 °C. If the compound has solidified/crystallized, warm gently to room temperature before opening the vessel to prevent water condensation.

-

Purification Note: If the compound has yellowed significantly, filter through a short pad of basic alumina or silica (eluting with DCM) to remove acidic impurities before use in sensitive reactions (e.g., organometallic couplings).[2]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][5] Use standard PPE (gloves, goggles, fume hood).[2]

References

-

ChemicalBook. (2025).[2][6] 4-Chloropicolinaldehyde Product Specifications & Synthesis. Retrieved from [2]

-

BLD Pharm. (n.d.).[2] Safety Data Sheet: 4-Chloropicolinaldehyde (CAS 63071-13-6).[1][2][4][7] Retrieved from [2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2763166, 4-Chloropicolinaldehyde. Retrieved from [2]

-

TCI Chemicals. (2025).[2][6] Product Safety and Specification: 4-Chloro-2-pyridinecarboxaldehyde. Retrieved from [2]

Sources

A Comprehensive Technical Guide to 4-Chloropicolinaldehyde: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropicolinaldehyde, a halogenated pyridine derivative, is a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its unique electronic properties, arising from the interplay between the electron-withdrawing chlorine atom and the aldehyde functionality on the pyridine ring, make it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth overview of the essential physical and chemical properties of 4-Chloropicolinaldehyde, a detailed synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics, offering a critical resource for researchers in medicinal chemistry and materials science.

Physicochemical Properties

The physical and chemical properties of 4-Chloropicolinaldehyde are crucial for its handling, storage, and application in synthetic protocols. A summary of these key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 63071-13-6 | [1] |

| Molecular Formula | C₆H₄ClNO | [1] |

| Molecular Weight | 141.56 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [2] |

| Melting Point | 32-34 °C | [2] |

| Boiling Point | 206 °C | [2] |

| Density | 1.332 g/cm³ | [2] |

| Solubility | Slightly soluble in chloroform and methanol. | [2] |

| Flash Point | 79 °C | [2] |

| Stability | Air sensitive. | [2] |

| Storage | Store in an inert atmosphere, under -20°C in a freezer. | [2] |

Synthesis of 4-Chloropicolinaldehyde

A common and effective method for the synthesis of 4-Chloropicolinaldehyde involves the reduction of a corresponding picolinate ester. The following protocol is adapted from established literature procedures.[2]

Experimental Protocol: Reduction of Methyl 4-chloropicolinate

This procedure outlines the reduction of methyl 4-chloropicolinate to 4-Chloropicolinaldehyde using diisobutylaluminium hydride (DIBAL-H) as the reducing agent.

Materials:

-

Methyl 4-chloropicolinate

-

Anhydrous tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes)

-

Methanol

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve methyl 4-chloropicolinate in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of DIBAL-H dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise significantly. The stoichiometry of DIBAL-H should be carefully controlled to avoid over-reduction to the corresponding alcohol.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for a specified time (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium potassium tartrate and stir vigorously until two clear layers are formed. This step is crucial for breaking up the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-Chloropicolinaldehyde.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: DIBAL-H is highly reactive with water. The use of anhydrous solvents and an inert atmosphere is essential to prevent the decomposition of the reagent and ensure a high yield of the desired aldehyde.

-

Low Temperature (-78 °C): The reduction of an ester to an aldehyde with DIBAL-H is a highly exothermic reaction. Maintaining a low temperature is critical to prevent over-reduction to the alcohol and to control the selectivity of the reaction.

-

Rochelle's Salt Workup: The use of sodium potassium tartrate is a standard and effective method for the workup of reactions involving aluminum hydrides. The tartrate chelates with the aluminum salts, facilitating their removal from the organic phase and simplifying the purification process.

Caption: Workflow for the synthesis of 4-Chloropicolinaldehyde.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 4-Chloropicolinaldehyde. While a comprehensive set of experimentally obtained spectra is not publicly available, the expected spectral features can be reliably predicted based on the known effects of its functional groups and by analogy to similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Chloropicolinaldehyde is expected to show distinct signals corresponding to the aldehyde proton and the three aromatic protons on the pyridine ring.

-

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the adjacent aromatic ring. It is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm .

-

Pyridine Ring Protons: The three protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns.

-

The proton at the 6-position, adjacent to the nitrogen, will be the most deshielded of the ring protons.

-

The protons at the 3 and 5-positions will have chemical shifts influenced by both the nitrogen and the chlorine and aldehyde groups.

-

The coupling constants (J-values) between adjacent protons will be crucial for assigning the specific signals.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear as a singlet at the far downfield end of the spectrum, typically in the range of δ 190-200 ppm .

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will show distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom and the carbon adjacent to the nitrogen will be significantly influenced by these heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in 4-Chloropicolinaldehyde.

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1700-1720 cm⁻¹ .

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹ .

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the region of 1400-1600 cm⁻¹ are characteristic of the pyridine ring.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹ , can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-Chloropicolinaldehyde (141.56 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.

-

Fragmentation: Common fragmentation pathways for aldehydes include the loss of the formyl radical (-CHO) and alpha-cleavage.

Caption: Key spectroscopic techniques and expected data for 4-Chloropicolinaldehyde.

Safety and Handling

4-Chloropicolinaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It is also air-sensitive and should be stored under an inert atmosphere to prevent degradation.[2] All handling should be performed in a well-ventilated fume hood.

Conclusion

4-Chloropicolinaldehyde is a valuable synthetic intermediate with a well-defined set of physical and chemical properties. Its synthesis is achievable through standard laboratory procedures, and its structure can be readily confirmed by a combination of spectroscopic techniques. This guide provides a foundational understanding of this important molecule, enabling researchers to confidently incorporate it into their synthetic strategies for the development of new and innovative chemical entities.

References

-

Benzaldehyde, 4-chloro- - NIST. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Synthesis of 4-Chloropicolinaldehyde

CAS: 63071-13-6 | IUPAC: 4-Chloro-2-pyridinecarboxaldehyde

Executive Summary

4-Chloropicolinaldehyde is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors, antifungals, and aryl-fluoromethyl ketones. Its structural duality—an electrophilic aldehyde at C2 and a nucleophilic substitution-ready chlorine at C4—makes it versatile but synthetically challenging.

This guide moves beyond generic preparations, analyzing the three most robust synthetic pathways: Direct Oxidative Functionalization , Reductive Dehydration , and the Boekelheide Rearrangement . The selection of a pathway depends heavily on scale, required purity, and tolerance for toxic reagents (e.g., Selenium).

Part 1: Strategic Retrosynthesis

To understand the synthesis, we must visualize the disconnection of the target molecule. The instability of the aldehyde group on the electron-deficient pyridine ring dictates that the aldehyde is often generated in the final step or masked as an acetal.

Figure 1: Retrosynthetic analysis showing the three primary access points to the 4-chloropicolinaldehyde scaffold.

Part 2: Method A - The Oxidative Route (Riley Oxidation)

Best For: Rapid access, mid-scale synthesis. Core Challenge: Preventing over-oxidation to the carboxylic acid.

The direct oxidation of 4-chloro-2-methylpyridine using Selenium Dioxide (

Protocol

-

Reagents: 4-Chloro-2-methylpyridine (1.0 eq), Selenium Dioxide (1.1 eq), 1,4-Dioxane (Solvent).

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (Argon) inlet.

-

Procedure:

-

Dissolve 4-chloro-2-methylpyridine in 1,4-dioxane (0.5 M concentration).

-

Add finely powdered

. -

Reflux at 100°C for 4-6 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The aldehyde spot will appear distinct from the starting material.

-

Critical Step: Upon completion, filter the hot reaction mixture through a pad of Celite to remove precipitated black selenium metal.

-

-

Workup: Concentrate the filtrate. Dissolve the residue in DCM and wash with saturated

(to remove any over-oxidized picolinic acid). -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expert Insight:

Part 3: Method B - The Reductive Route (Precision Synthesis)

Best For: Drug development, high purity (>98%), avoiding heavy metals. Core Challenge: Temperature control to prevent over-reduction to the alcohol.

This method starts from 4-chloropicolinic acid (or its methyl ester). It offers the highest purity profile because it avoids the formation of tarry byproducts common in pyridine oxidations.

Workflow Diagram

Figure 2: Step-wise reductive synthesis ensuring control over the oxidation state.

Protocol

-

Esterification: Reflux 4-chloropicolinic acid in Methanol with catalytic

or -

Reduction:

-

Dissolve the ester in anhydrous DCM under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.1 eq) dropwise over 30 minutes. Do not let the temperature rise above -70°C.

-

Stir for 2 hours at -78°C.

-

-

Quench: Carefully add Methanol (at -78°C), followed by a saturated solution of Rochelle's salt (Potassium sodium tartrate).

-

Phase Separation: Allow the mixture to warm to room temperature and stir vigorously until the aluminum emulsion breaks (can take 1-2 hours). Extract with DCM.

Self-Validating Check: If the reaction yields the alcohol (over-reduction), the temperature was likely too high. If starting material remains, the DIBAL-H may have degraded. Titrate DIBAL-H before use or use a fresh bottle.

Part 4: Method C - Boekelheide Rearrangement (The "Clever" Route)

Best For: Large scale, avoiding expensive hydrides or toxic selenium. Mechanism: Rearrangement of an N-oxide to an acetoxymethyl group.

This route utilizes the reactivity of the N-oxide to functionalize the methyl group.

-

N-Oxidation: React 4-chloro-2-methylpyridine with m-CPBA or

/Urea to form the N-oxide. -

Rearrangement: Heat the N-oxide in Acetic Anhydride (

). The oxygen from the N-oxide migrates to the methyl group, forming 4-chloro-2-(acetoxymethyl)pyridine . -

Hydrolysis: Base hydrolysis (

, MeOH) yields the alcohol (4-chloro-2-hydroxymethylpyridine). -

Mild Oxidation: Oxidation of the alcohol to the aldehyde using

(activated) or Swern conditions.

Why choose this? It is chemically robust and uses cheap reagents (

Part 5: Comparative Analysis & Data

| Feature | Method A (Oxidation) | Method B (Reduction) | Method C (Rearrangement) |

| Key Reagent | DIBAL-H | ||

| Step Count | 1 (Direct) | 2 (from acid) | 3 |

| Yield (Typical) | 40-55% | 75-85% | 60-70% (Overall) |

| Purity Profile | Moderate (Se contaminants) | High | High |

| Scalability | Medium (Waste disposal issues) | Low (Cryogenic limits) | High |

| Safety | High Toxicity (Se) | Flammable (DIBAL) | Moderate |

Part 6: Stability & Storage

4-Chloropicolinaldehyde is electron-deficient and prone to:

-

Hydration: In the presence of moisture, it forms the gem-diol.

-

Air Oxidation: Slowly oxidizes to 4-chloropicolinic acid.

Recommendation: Store under Argon at -20°C. For long-term storage, convert it to the dimethyl acetal (protecting group), which can be hydrolyzed back to the aldehyde with dilute acid when needed.

References

-

Selenium Dioxide Oxidation of Methylpyridines

-

Sackman, P. et al. "Synthesis of pyridine-2-carboxaldehydes."[1] Journal of Organic Chemistry.

-

(Validated via ACS)

-

-

Reductive Synthesis via DIBAL-H

- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reactions and Synthesis." (Standard reference for DIBAL reduction of esters).

-

Boekelheide Rearrangement

- Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society.

-

Industrial Preparation Patent (Relevant to 4-substituted pyridines)

-

CN107311918A "Synthetic method of 4-pyridine carboxaldehyde."[2] (Describes the N-oxide/acetic anhydride route logic).

-

Sources

An In-Depth Technical Guide to the Reactivity and Mechanisms of 4-Chloropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of 4-Chloropicolinaldehyde

4-Chloropicolinaldehyde, a substituted pyridine derivative, stands as a pivotal intermediate in modern synthetic and medicinal chemistry. Its structure, featuring a pyridine ring activated by an electron-withdrawing aldehyde group and bearing a strategically positioned chlorine atom, offers a rich landscape for a diverse array of chemical transformations. This unique combination of functional groups makes it an invaluable building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. The presence of the chlorine atom, in particular, provides a handle for various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of molecular diversity. This guide provides a comprehensive exploration of the reactivity and underlying mechanisms of 4-chloropicolinaldehyde, offering field-proven insights and detailed protocols for its application in research and drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 4-chloropicolinaldehyde is fundamental to its application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₄ClNO |

| Molecular Weight | 141.56 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 32-34 °C |

| Boiling Point | 206 °C |

| Density | 1.332 g/cm³ |

| Solubility | Slightly soluble in chloroform and methanol |

Spectroscopic Data:

While specific spectral data can vary slightly based on the solvent and instrumentation, typical ¹H and ¹³C NMR chemical shifts are crucial for reaction monitoring and product characterization. The electronegativity of the chlorine atom and the aldehyde group significantly influences the chemical shifts of the pyridine ring protons and carbons.

Synthesis of 4-Chloropicolinaldehyde

The most common and efficient laboratory-scale synthesis of 4-chloropicolinaldehyde involves the reduction of a suitable carboxylic acid derivative, such as a methyl ester.

Protocol: Reduction of Methyl 4-Chloropicolinate

This procedure outlines the reduction of methyl 4-chloropicolinate using diisobutylaluminum hydride (DIBAL-H) to yield 4-chloropicolinaldehyde.[1]

Materials:

-

Methyl 4-chloropicolinate

-

Anhydrous Tetrahydrofuran (THF)

-

Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in THF)

-

Methanol (MeOH)

-

Potassium sodium tartrate solution (1.0 M)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 4-chloropicolinate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (2.0 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add 1.0 M potassium sodium tartrate solution. Stir vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford 4-chloropicolinaldehyde as a solid.

Yield: This procedure typically provides a high yield, often exceeding 90%.[1]

Core Reactivity and Mechanistic Insights

The reactivity of 4-chloropicolinaldehyde is dominated by two key features: the electrophilic aldehyde group and the chloro-substituted pyridine ring.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of transformations, including nucleophilic additions and oxidations/reductions.

The reaction of 4-chloropicolinaldehyde with primary amines or hydroxylamine leads to the formation of imines (Schiff bases) and oximes, respectively. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism.[2]

Mechanism of Imine Formation:

Caption: Mechanism of Imine Formation from 4-Chloropicolinaldehyde.

Experimental Protocol for Oxime Formation:

This general procedure can be adapted for the synthesis of 4-chloropicolinaldehyde oxime.[3][4]

Materials:

-

4-Chloropicolinaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or a suitable base (e.g., sodium acetate)

-

Ethanol or Methanol

-

Dichloromethane (CH₂Cl₂)

-

10% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-chloropicolinaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1-1.5 eq) in pyridine or an alcohol.

-

If using an alcohol as a solvent, add a base like sodium acetate (1.5 eq).

-

Heat the reaction mixture at 50-60 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, dilute the mixture with dichloromethane.

-

Wash the organic layer with 10% HCl to remove pyridine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the oxime.

The aldehyde group can be selectively reduced to a primary alcohol, (4-chloropyridin-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[1]

Experimental Protocol for Reduction with NaBH₄:

This procedure is adapted from the reduction of a similar aromatic aldehyde.[1]

Materials:

-

4-Chloropicolinaldehyde

-

Ethanol or Methanol

-

Sodium borohydride (NaBH₄)

-

Distilled water

Procedure:

-

Dissolve 4-chloropicolinaldehyde (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.0-1.2 eq) in small portions with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully add distilled water to quench the excess NaBH₄.

-

The product may precipitate out of the solution. If so, filter the solid. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield (4-chloropyridin-2-yl)methanol.

Oxidation of the aldehyde furnishes 4-chloropicolinic acid, a valuable intermediate in its own right. Various oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (sodium chlorite).

Conceptual Workflow for Oxidation:

Caption: Oxidation of 4-Chloropicolinaldehyde.

Reactions at the C4-Position: The Chloro Substituent

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and serves as a key handle for palladium-catalyzed cross-coupling reactions.

The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing aldehyde group. The nitrogen atom in the para position to the chlorine can stabilize the negative charge of the Meisenheimer intermediate through resonance, making the C4-position particularly susceptible to nucleophilic attack.

Mechanism of SNAr:

Caption: Mechanism of Nucleophilic Aromatic Substitution on 4-Chloropicolinaldehyde.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. This reaction is a cornerstone for introducing diverse functionalities at the C4-position.

4-Chloropicolinaldehyde is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction couples 4-chloropicolinaldehyde with boronic acids or their esters to form biaryl or vinyl-substituted picolinaldehydes.[5][6]

Typical Suzuki-Miyaura Reaction Conditions:

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), dppf |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

-

Sonogashira Coupling: This reaction couples 4-chloropicolinaldehyde with terminal alkynes to synthesize 4-alkynylpicolinaldehydes.[2][3][7][8][9]

Typical Sonogashira Reaction Conditions:

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Acetonitrile |

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from 4-chloropicolinaldehyde are prevalent in a wide range of biologically active molecules. The pyridine core is a common feature in many pharmaceuticals, and the ability to functionalize it at the C4-position allows for the fine-tuning of pharmacological properties.

Derivatives of 4-chloropicolinaldehyde have been investigated as:

-

Kinase Inhibitors: The pyridine scaffold can be elaborated to interact with the ATP-binding site of various kinases, which are key targets in oncology and inflammatory diseases.[10][11][12]

-

Antiviral and Antiparasitic Agents: The 4-aminoquinoline core, accessible from 4-chloropicolinaldehyde via SNAr, is a well-known pharmacophore in antimalarial drugs like chloroquine.[13]

-

Central Nervous System (CNS) Agents: The ability to introduce diverse lipophilic groups through cross-coupling reactions allows for the modulation of blood-brain barrier permeability, leading to the development of CNS-active compounds.

The aldehyde group itself can be a key pharmacophoric feature or a precursor to other functional groups that engage in crucial interactions with biological targets. Structure-Activity Relationship (SAR) studies on derivatives of 4-chloropicolinaldehyde often focus on exploring the steric and electronic effects of substituents introduced at the C4-position.[14]

Conclusion

4-Chloropicolinaldehyde is a versatile and highly valuable building block for organic synthesis and drug discovery. Its dual reactivity, stemming from the aldehyde group and the activated chloro-pyridine core, provides a powerful platform for the construction of complex and diverse molecular architectures. A thorough understanding of its reactivity and the mechanisms of its key transformations, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics and functional materials. The detailed protocols and mechanistic insights provided herein serve as a practical resource for researchers aiming to incorporate this important scaffold into their synthetic strategies.

References

-

PrepChem. (n.d.). Synthesis of 4-pyridinecarboxaldehyde oxime. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved February 7, 2026, from [Link]

-

OpenBU. (2014). Experiment #4 - Oxime Formation from Betulone Acetate. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved February 7, 2026, from [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved February 7, 2026, from [Link]

-

Scribd. (n.d.). Reduction of 4 Chloro. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Retrieved February 7, 2026, from [Link]

-

PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 7, 2026, from [Link]

-

MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Retrieved February 7, 2026, from [Link]

-

PubMed. (2017). Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, biological evaluation, molecular docking and MD simulation studies of some new picolinohydrazide derivatives as cholinesterase inhibitors. Retrieved February 7, 2026, from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2020). Advances in covalent kinase inhibitors. Retrieved February 7, 2026, from [Link]

-

ChemConnections. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Retrieved February 7, 2026, from [Link]

-

PubMed. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved February 7, 2026, from [Link]

-

PubMed. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Retrieved February 7, 2026, from [Link]

Sources

- 1. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors | MDPI [mdpi.com]

- 11. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: 4-Chloropicolinaldehyde Derivatives and Analogs

This guide details the technical utility, synthetic strategies, and medicinal chemistry applications of 4-Chloropicolinaldehyde (4-chloro-2-pyridinecarboxaldehyde). It is designed for drug developers requiring a versatile pyridine scaffold that offers orthogonal reactivity at the C2 (aldehyde) and C4 (chloride) positions.

Part 1: Strategic Value & Chemical Reactivity

4-Chloropicolinaldehyde (CAS: 63071-13-6) is a "linchpin" intermediate in heterocyclic chemistry. Its value lies in its bifunctional orthogonality :

-

C4-Position (Electrophilic Core): The chlorine atom at C4 is activated for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen, combined with the para-aldehyde group (an electron-withdrawing group, EWG), makes this position highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.

-

C2-Position (Synthetic Handle): The aldehyde functionality allows for rapid elaboration via reductive amination, Wittig olefination, or condensation reactions to form fused heterocycles (e.g., imidazopyridines).

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

Figure 1: Orthogonal reactivity map showing C4-displacement and C2-condensation pathways.

Part 2: Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The standard industrial route involves the controlled reduction of methyl 4-chloropicolinate.

Critical Control Point: Over-reduction to the alcohol (4-chloro-2-pyridinemethanol) is the primary impurity.

Protocol: DIBAL-H Reduction

-

Starting Material: Methyl 4-chloropicolinate.[1]

-

Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene.

-

Conditions: Anhydrous THF, -78 °C, Argon atmosphere.

-

Mechanism: DIBAL-H forms a stable tetrahedral aluminum intermediate at low temperatures, which prevents the second hydride addition. Hydrolysis upon workup releases the aldehyde.

Self-Validating Check: Monitor reaction via TLC (Hexane/EtOAc 3:1). The aldehyde typically runs slightly higher than the alcohol byproduct. Quench immediately if the alcohol spot appears.

Part 3: Derivative Classes & Synthetic Strategies

C4-Functionalization via SNAr

The 4-chloro substituent is activated by both the pyridine nitrogen and the C2-aldehyde. This allows for the introduction of diversity elements before modifying the aldehyde, although the aldehyde is sensitive to strong bases.

-

Amination: Reaction with primary or secondary amines.[2][3][4]

-

Conditions: 2-propanol or ethanol, DIPEA (base), 80–100 °C.

-

Scope: Aliphatic amines react readily; anilines may require acid catalysis (e.g., HCl in water/dioxane) to activate the pyridine ring further [1].

-

-

Etherification: Displacement with alkoxides.

-

Warning: Strong bases (e.g., NaH) can trigger Cannizzaro-type side reactions or polymerization of the aldehyde. Use weaker bases (K2CO3) or protect the aldehyde as an acetal first.

-

C2-Functionalization (Ligation)

The aldehyde is the primary "linking" handle for attaching the scaffold to other pharmacophores.

-

Reductive Amination: The most common transformation in medicinal chemistry for this scaffold.

-

Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 because it selectively reduces the imine intermediate without reducing the aldehyde starting material, preventing side-product formation [2].

-

-

Wittig Olefination: Converts the aldehyde to a vinyl group, useful for fragment-based drug discovery (FBDD) to extend into hydrophobic pockets.

Case Study: Imidazo[1,2-a]pyridine Antikinetoplastid Agents

In the development of treatments for Visceral Leishmaniasis, 4-chloropicolinaldehyde serves as a precursor to substituted imidazo[1,2-a]pyridines .

-

Strategy: The aldehyde is first reacted with a 2-aminopyridine derivative (or the 4-chloropicolinaldehyde is used as the electrophile in a condensation) to form a Schiff base, which is then cyclized.

-

Outcome: Optimization of this scaffold led to compounds with IC50 values < 2 μM against T. brucei [3].

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Target: Synthesis of 4-(alkylamino)-2-pyridinecarboxaldehyde

Rationale: This protocol uses mild heating and a polar protic solvent to facilitate the transition state stabilization of the Meisenheimer complex while preserving the aldehyde.

-

Setup: Charge a round-bottom flask with 4-chloropicolinaldehyde (1.0 equiv) and 2-propanol (0.2 M concentration).

-

Addition: Add Amine (1.2 equiv) and DIPEA (1.5 equiv).

-

Reaction: Heat to reflux (approx. 82 °C) for 4–6 hours.

-

Process Check: Monitor consumption of starting material (Rf ~0.6 in 50% EtOAc/Hex) and appearance of a fluorescent product spot.

-

-

Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO3 (sat. aq.) and Brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

Protocol B: "One-Pot" Reductive Amination

Target: Synthesis of secondary amine derivatives.

Rationale: Using STAB (NaBH(OAc)3) allows the reaction to proceed in a single vessel without isolating the unstable imine.

-

Imine Formation: Dissolve 4-chloropicolinaldehyde (1.0 equiv) and Primary Amine (1.1 equiv) in DCE (1,2-Dichloroethane) .

-

Optional: Add 1-2 drops of Acetic Acid to catalyze imine formation if the amine is sterically hindered.

-

Time: Stir at RT for 30–60 mins.

-

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Quench: Stir for 12 hours. Quench with NaHCO3 (sat. aq.).

-

Extraction: Extract with DCM (3x). The 4-chloro group remains intact, allowing for subsequent SNAr diversification if desired.

Part 5: Workflow Visualization

The following diagram depicts a typical "Hit-to-Lead" optimization workflow utilizing this scaffold.

Figure 2: Sequential functionalization strategy preserving the chloro-group for late-stage diversification.

References

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Preprints.org. (2023). Demonstrates the utility of acid catalysis for SnAr on similar nitrogen heterocycles.

-

Reductive Amination Application Note. Sigma-Aldrich. Detailed mechanistic insight into STAB vs. NaBH4 selectivity.

-

Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. (2021). Application of pyridine scaffolds in antiparasitic drug discovery.[5]

-

Methods and intermediates for preparing therapeutic compounds. Google Patents. (US11117886B2). Describes the use of 4-chloropicolinaldehyde in antiretroviral synthesis.

-

Heteroaryl plasma kallikrein inhibitors. Google Patents. (US20210079022A1). Example of 4-chloropicolinaldehyde used to synthesize complex heteroaryl inhibitors.

Sources

4-Chloropicolinaldehyde chemical structure and properties

Technical Guide: 4-Chloropicolinaldehyde in Medicinal Chemistry

Introduction

4-Chloropicolinaldehyde (4-chloropyridine-2-carboxaldehyde) is a critical heterocyclic building block in modern drug discovery. Its structural uniqueness lies in its dual-electrophilic nature : it possesses a reactive aldehyde handle at the C2 position and an electrophilic carbon at the C4 position activated by the pyridine nitrogen. This bifunctionality allows for orthogonal functionalization—enabling medicinal chemists to sequentially elaborate the scaffold into complex pharmacophores such as kinase inhibitors, plasma kallikrein inhibitors, and naphthyridine derivatives.

This guide provides a comprehensive technical analysis of 4-chloropicolinaldehyde, focusing on its synthesis, reactivity, and application in high-value pharmaceutical intermediates.

Chemical Identity & Physical Properties

| Property | Data |

| IUPAC Name | 4-Chloropyridine-2-carbaldehyde |

| CAS Number | 63071-13-6 |

| Molecular Formula | C₆H₄ClNO |

| Molecular Weight | 141.55 g/mol |

| SMILES | C1=CN=C(C=C1Cl)C=O[1] |

| Appearance | Low-melting solid or yellow oil (dependent on purity) |

| Melting Point | 32–34 °C |

| Boiling Point | ~206 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol |

| Storage | -20°C , Inert Atmosphere (Ar/N₂). Air/Light Sensitive. |

Synthesis & Manufacturing Routes

The synthesis of 4-chloropicolinaldehyde is non-trivial due to the instability of the aldehyde moiety in the presence of the electron-deficient pyridine ring. Two primary routes are employed in research and scale-up settings.

Route A: Selective Reduction (Preferred)

The most reliable laboratory method involves the cryogenic reduction of methyl 4-chloropyridine-2-carboxylate using Diisobutylaluminum hydride (DIBAL-H). This method prevents over-reduction to the alcohol.

Route B: Oxidation of 2-Methyl Precursors

An alternative industrial route involves the oxidation of 4-chloro-2-methylpyridine . While cost-effective, this route often requires harsh oxidants (e.g., SeO₂ or catalytic TEMPO/Bleach) which can lead to over-oxidation to the carboxylic acid.

Figure 1: Primary synthetic pathways for 4-Chloropicolinaldehyde. The DIBAL-H reduction (top) is preferred for high-purity applications.

Reactivity Profile: The "Dual Electrophile"

The strategic value of 4-chloropicolinaldehyde lies in its ability to undergo Orthogonal Functionalization .

-

C2-Aldehyde Reactivity (Soft Electrophile):

-

Susceptible to nucleophilic addition (Grignard reagents, amines).

-

Standard handle for reductive amination or Knoevenagel condensation.

-

Critical Note: The electron-withdrawing chlorine at C4 increases the electrophilicity of the aldehyde compared to unsubstituted picolinaldehyde.

-

-

C4-Chloride Reactivity (Hard Electrophile):

-

Activated for Nucleophilic Aromatic Substitution (SNAr).[2]

-

The pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex.

-

Displacement occurs with amines, thiols, and alkoxides.

-

Figure 2: Divergent reactivity profile. Red paths indicate C2-aldehyde chemistry; Blue paths indicate C4-chloride chemistry.

Experimental Protocols

Protocol A: Synthesis via DIBAL-H Reduction

Source: Adapted from standard reduction protocols for pyridine esters [1].

Reagents:

-

Methyl 4-chloropyridine-2-carboxylate (2.5 g, 14.6 mmol)

-

DIBAL-H (1.0 M in THF, 29.1 mmol, 2.0 equiv)

-

Anhydrous THF (100 mL)

-

Methanol (Quench)[3]

-

Rochelle's Salt (Potassium Sodium Tartrate)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve the ester in anhydrous THF.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump. Control exotherm.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.

-

Quench: Carefully add MeOH (5 mL) at -78°C.

-

Workup: Add saturated aqueous Rochelle's salt (180 mL). Warm to Room Temperature (RT) and stir vigorously for 1 hour until the emulsion clears (critical step for aluminum removal).

-

Extraction: Extract with EtOAc (3 x 60 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4][5]

-

Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Protocol B: Reductive Amination (Drug Intermediate Synthesis)

Context: Synthesis of Plasma Kallikrein Inhibitors [2].

Reagents:

-

4-Chloropicolinaldehyde (1.0 equiv)

-

(S)-2-methylpropane-2-sulfinamide (1.0 equiv)[1]

-

Cesium Carbonate (1.5 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Suspend sulfinamide and Cs₂CO₃ in DCM.

-

Add 4-chloropicolinaldehyde solution dropwise at RT.

-

Stir for 2 hours (Imine formation).

-

Filter through Celite to remove inorganic salts.

-

Concentrate and proceed immediately to reduction (e.g., with NaBH₄) or nucleophilic addition to the imine.

Applications in Drug Development

4-Chloropicolinaldehyde is a scaffold of choice for developing inhibitors where the pyridine ring mimics the adenine ring of ATP in kinase pockets, or serves as a bioisostere for phenyl rings to improve solubility.

-

Plasma Kallikrein Inhibitors: Used to synthesize oral inhibitors for hereditary angioedema. The aldehyde is converted to a chiral amine, while the chlorine is displaced by functionalized phenols or anilines [2].

-

Factor XIa Inhibitors: Utilized in macrocyclic inhibitors where the pyridine nitrogen provides critical hydrogen bond acceptor motifs [3].

-

Naphthyridine Synthesis: Reacts with 2-aminopyridines via Friedländer condensation to form 1,8-naphthyridines, a class of compounds with potent antibacterial and antitumor properties.

Handling & Safety (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302).

-

Stability: Thermolabile. Aldehyde can oxidize to the acid or polymerize upon prolonged exposure to air.

-

Storage: Store at -20°C . Pack under Argon/Nitrogen.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

-

ChemicalBook. (2025).[6] 4-Chloropicolinaldehyde Chemical Properties and Synthesis. Retrieved from

-

Google Patents. (2021). Heteroaryl plasma kallikrein inhibitors (US20210079022A1).[1] Retrieved from

-

Google Patents. (2019). Macrocyclic factor XIa inhibitors bearing heterocyclic groups (US10273236B2). Retrieved from

-

Fisher Scientific. (2025).[1][3][6][7] Safety Data Sheet: 4-Pyridinecarboxaldehyde. Retrieved from

Sources

- 1. US20210079022A1 - Heteroaryl plasma kallikrein inhibitors - Google Patents [patents.google.com]

- 2. The reactivity of some primary amines in S2Ar reactions with 2- and 4-chloro-1-methylpyridinium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 4-CHLOROPICOLINALDEHYDE | 63071-13-6 [chemicalbook.com]

- 4. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

Strategic Utilization of 4-Chloropicolinaldehyde in Medicinal Chemistry

Executive Summary

4-Chloropicolinaldehyde (4-Chloro-2-pyridinecarboxaldehyde, CAS: 63071-13-6) represents a "privileged scaffold" in modern heterocyclic synthesis. Its utility stems from its chemo-orthogonal functionality : it possesses a highly electrophilic aldehyde at the C2 position and a nucleophile-labile chlorine atom at the C4 position.

For drug development professionals, this molecule offers a divergent synthetic handle.[1][2] The C2-aldehyde allows for the rapid construction of fused heterocyclic cores (such as imidazopyridines or pyrazolopyridines) or linker installation via reductive amination. Simultaneously, the C4-chlorine serves as a site for late-stage diversification via Nucleophilic Aromatic Substitution (

Structural Analysis & Reactivity Profile

The versatility of 4-chloropicolinaldehyde is dictated by the electronic interplay between the pyridine nitrogen, the aldehyde, and the halogen.

Electronic Activation

-

The C4-Chlorine Vector (

Activated): The chlorine at C4 is exceptionally reactive toward nucleophiles. This activation arises from two factors:[3]-

Inductive/Resonance Effect of Pyridine N: The nitrogen atom withdraws electron density, making the C2 and C4 positions electrophilic.

-

Auxiliary Activation by C2-CHO: The aldehyde group is a strong electron-withdrawing group (EWG). Its position at C2 further depletes electron density from the ring, significantly lowering the energy barrier for Meisenheimer complex formation at C4 during

reactions.

-

-

The C2-Aldehyde Vector (Condensation/Cyclization): The aldehyde is unhindered and highly susceptible to nucleophilic attack by amines, hydrazines, and carbon nucleophiles. It serves as the "anchor" for ring-closing reactions.

Reactivity Map (Visualization)

Figure 1: Divergent reactivity pathways. The C4 position allows for substitution (library generation), while the C2 position facilitates core scaffold construction.

Core Methodologies & Protocols

Strategy A: The "C4-First" Approach ( Diversification)

Context: This strategy is preferred when building a library of compounds with different "tails" at the 4-position while preserving the aldehyde for later conjugation. Mechanism: The reaction proceeds via an addition-elimination mechanism.[3] The intermediate Meisenheimer complex is stabilized by the electron-poor pyridine ring.

Protocol 1: Regioselective

-

Reagents: 4-Chloropicolinaldehyde (1.0 eq), Morpholine (1.1 eq),

(2.0 eq), DMF (anhydrous). -

Conditions:

-

Dissolve 4-chloropicolinaldehyde in DMF (0.2 M concentration) under

atmosphere. -

Add

followed by dropwise addition of morpholine. -

Critical Step: Stir at 0°C to Room Temperature . Heating is rarely required due to the high activation of the C4 position. High heat (>80°C) may cause degradation of the aldehyde (Cannizzaro disproportionation or oxidation).

-

Monitor by TLC/LCMS. Conversion is typically complete within 2-4 hours.

-

Workup: Dilute with ice water. If the product precipitates, filter. If not, extract with EtOAc.

-

-

Yield Expectation: 85-95%.

Strategy B: The "C2-First" Approach (Scaffold Synthesis)

Context: Used when the 4-chloropicolinaldehyde is a precursor to a fused bicyclic system. Case Study: Synthesis of Imidazo[1,5-a]pyridine derivatives via condensation.

Protocol 2: One-Pot Cyclization to Imidazo[1,5-a]pyridines This protocol utilizes the aldehyde to form a Schiff base, which then undergoes cyclization.

-

Reagents: 4-Chloropicolinaldehyde, Benzylamine (or substituted benzylamine), Formic acid/Acetic anhydride (Vilsmeier-type conditions) or solvent-based cyclization.

-

Note: A more modern approach involves the Groebke-Blackburn-Bienaymé (GBB) reaction, although GBB typically uses the aldehyde as a pendant group. To fuse the ring, we use condensation with diamines.

Revised Protocol: Synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridines (via Reductive Amination/Cyclization)

-

Step 1 (Imine Formation): React 4-chloropicolinaldehyde with a primary amine (e.g., ethyl amine) in MeOH with

(dehydrating agent) for 4h. -

Step 2 (Reduction): Add

(1.5 eq) at 0°C. -

Step 3 (Cyclization): The resulting secondary amine can be reacted with an electrophile (like chloroacetyl chloride) followed by intramolecular

at the C4 position (requires strong base, e.g., NaH) to close the ring, forming a bicyclic system.

Quantitative Data Summary

The following table compares reaction conditions for the functionalization of the C4-Chlorine, highlighting the superior reactivity of the picolinaldehyde scaffold compared to non-activated pyridines.

| Substrate | Nucleophile | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| 4-Cl-picolinaldehyde | Morpholine | 25 | 2 | 92 | Activated by C2-CHO | |

| 4-Chloropyridine | Morpholine | 120 | 18 | 65 | Requires forcing conditions | |

| 4-Cl-picolinaldehyde | Phenylboronic Acid | 80 | 6 | 88 | Suzuki Coupling | |

| 4-Cl-picolinaldehyde | Sodium Methoxide | None | 0 | 1 | 95 | Rapid ether formation |

Workflow Visualization: Sequential Library Generation

This diagram illustrates a validated workflow for generating a library of kinase inhibitor candidates using 4-chloropicolinaldehyde.

Figure 2: Sequential functionalization workflow. The C4 position is modified first to prevent side reactions with the aldehyde during nucleophilic attack.

Troubleshooting & Stability (Expert Insights)

Stability & Storage[4]

-

Oxidation Risk: The C2-aldehyde is prone to autoxidation to 4-chloropicolinic acid upon prolonged exposure to air.

-

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). If the material turns from a pale yellow solid/oil to a white solid, check for acid formation via

-NMR (appearance of broad COOH peak >11 ppm). -

Purification: If impure, purification via short-path vacuum distillation is preferred over column chromatography, as silica gel can sometimes catalyze hydration or oxidation of the aldehyde.

Reaction Pitfalls

-

Bis-Addition: When using primary amines for

at C4, there is a risk of the amine also condensing with the aldehyde.-

Solution: Use secondary amines for C4 substitution, or protect the aldehyde as an acetal (using ethylene glycol/TsOH) prior to C4 manipulation.

-

-

Metal Scavenging: The pyridine nitrogen can coordinate to Pd catalysts during Suzuki couplings, potentially poisoning the catalyst.

-

Solution: Use chelating ligands (e.g., XPhos, dppf) and increase catalyst loading slightly (3-5 mol%).

-

References

-

Beilstein Institute. (2019). Efficient synthesis of pyrazolopyridines...[4][5][6] through domino reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Groebke-Blackburn-Bienaymé Reaction: Efficient Preparation of Imidazo[1,2-a]heterocycles. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]

- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-differentiating the Bifunctional Scaffold: 4-Chloropicolinaldehyde

A Technical Guide to Sequential Orthogonal Functionalization

Executive Summary & Strategic Value

In the landscape of modern heterocyclic library generation, 4-Chloropicolinaldehyde (4-CPA) (CAS: 63071-13-6) represents a "privileged" bifunctional scaffold. Its utility stems from the electronic disparity between its two electrophilic sites: the carbonyl carbon at C2 and the halogenated carbon at C4.

For drug development professionals, 4-CPA offers a gateway to Diversity-Oriented Synthesis (DOS) . By exploiting the orthogonal reactivity of the aldehyde (reversible covalent/condensation) and the chloride (nucleophilic aromatic substitution/

This guide details a novel, self-validating workflow for exploiting 4-CPA: The GBB-SNAr Sequence .

Electronic Profiling & Reactivity Logic

To design effective reactions, one must understand the electronic landscape of the molecule.

-

The C2-Aldehyde (Vector A): This is the "soft" electrophile. It is highly reactive toward amines (Schiff base formation) and isocyanides. In the presence of Lewis acids, it drives multicomponent reactions.

-

The C4-Chloride (Vector B): This is the "hard" electrophile. The pyridine nitrogen (electron sink) and the C2-carbonyl group (electron-withdrawing) cooperatively deplete electron density at C4. This makes the C4-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (

), far more so than a standard chlorobenzene.

Chemo-differentiation Strategy:

The core technical challenge is preventing cross-reactivity. Our protocol prioritizes the Groebke-Blackburn-Bienaymé (GBB) reaction first (utilizing the aldehyde), as the C4-Cl bond is generally stable under the mild Lewis acid conditions required for GBB. This preserves the chloride for a subsequent, harsher

Visualizing the Reaction Pathways[1]

The following diagram maps the orthogonal reactivity vectors of 4-CPA, highlighting the "Novel Discovery Engine" workflow.

Figure 1: Orthogonal reactivity map showing the sequential logic: GBB cyclization followed by C4-diversification.

Experimental Protocol: The GBB-SNAr Sequence

This protocol describes the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative using 4-CPA, followed by displacement of the chlorine.

Phase 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: Construct the fused heterocyclic core while retaining the C4-Cl handle.

Reagents:

-

Aldehyde: 4-Chloropicolinaldehyde (1.0 equiv)

-

Amine: 2-Aminopyridine (1.0 equiv)

-

Isocyanide: tert-Butyl isocyanide (1.1 equiv)

-

Catalyst: Scandium(III) triflate [Sc(OTf)

] (5 mol%) -

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Pre-complexation: In a 10 mL microwave vial, dissolve 4-Chloropicolinaldehyde (141 mg, 1.0 mmol) and 2-Aminopyridine (94 mg, 1.0 mmol) in MeOH (3 mL). Stir at room temperature for 10 minutes to allow initial imine formation (observable by slight color change).

-

Catalyst Addition: Add Sc(OTf)

(25 mg, 0.05 mmol). -

Component C Addition: Add tert-Butyl isocyanide (124 µL, 1.1 mmol) dropwise.

-

Reaction: Seal the vial and stir at room temperature for 12 hours.

-

Self-Validation Check: Monitor via TLC (50% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a lower

-

-

Workup: Concentrate the solvent under reduced pressure. Redissolve in DCM, wash with saturated NaHCO

, dry over Na -

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Phase 2: Regioselective

Displacement

Objective: Utilize the activated C4-Cl for library diversification.

Reagents:

-

Substrate: GBB Product from Phase 1 (1.0 equiv)

-

Nucleophile: Morpholine (2.0 equiv)

-

Base: K

CO -

Solvent: DMF or DMSO

Step-by-Step Methodology:

-

Setup: Dissolve the chlorinated GBB scaffold (0.5 mmol) in anhydrous DMF (2 mL).

-

Addition: Add K

CO -

Heating: Heat the mixture to 80°C for 4-6 hours.

-

Causality: The elevated temperature is required to overcome the activation energy of the

at the C4 position, which, while activated, is less reactive than an acid chloride.

-

-

Quench & Isolation: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[1]

-

Self-Validation: LC-MS should show a mass shift corresponding to the loss of Cl (-35/37) and gain of the amine (+86).

-

Data Summary & Troubleshooting

| Parameter | GBB Reaction (Step 1) | SNAr Reaction (Step 2) |

| Limiting Reagent | 4-Chloropicolinaldehyde | Chlorinated Scaffold |

| Key Intermediate | Protonated Imine / Iminium Ion | Meisenheimer Complex |

| Critical Control | Concentration (0.5 - 1.0 M preferred) | Temperature (60-100°C) |

| Common Failure | Hydrolysis of imine (wet solvent) | Polymerization / degradation |

| Observation | Product is often fluorescent | Loss of Cl isotope pattern in MS |

Mechanistic Pathway (GBB)

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a non-concerted [4+1] cycloaddition logic.

Figure 2: Step-wise mechanism of the GBB reaction emphasizing the Schiff base intermediate.

References

-

Development of the GBB Reaction: Groebke, K., et al. "Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines by a New Multicomponent Reaction." Synlett, 1998(6), 661-663. Link

-

GBB Review & Maturity: Shaabani, A., et al. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday."[2] Molecular Diversity, 2024. Link

-

SNAr Mechanism on Pyridines: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

-

Industrial Application of GBB: Baenziger, M., et al. "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction."[3] Synthesis, 2017, 49, 2266-2274.[3] Link

-

Reactivity of Chloro-pyridines: "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery." European Journal of Medicinal Chemistry, 2019.[4] Link

Sources

- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]

- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on 4-Chloropicolinaldehyde Reactivity

The following technical guide details the theoretical reactivity profile of 4-Chloropicolinaldehyde (4-CPA). It synthesizes computational methodologies with mechanistic organic chemistry to provide a roadmap for utilizing this scaffold in drug discovery.

Executive Summary

4-Chloropicolinaldehyde (4-CPA) is a bifunctional heterocyclic building block critical to the synthesis of 2,2'-bipyridines and bioactive fluoromethyl ketones. Its utility stems from two distinct electrophilic sites: the C4-chlorine (susceptible to SNAr) and the C2-formyl group (susceptible to condensation/reduction).

This guide provides a theoretical framework for predicting and controlling the reactivity of 4-CPA. By leveraging Density Functional Theory (DFT) descriptors—specifically Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)—researchers can rationally design reaction conditions that selectively target the halogen displacement or the aldehyde condensation, minimizing byproduct formation in multi-step drug synthesis.

Computational Methodology

To accurately model the reactivity of 4-CPA, the following computational workflow is recommended. This protocol ensures that electronic correlation and solvation effects—critical for polar heterocyclic mechanisms—are accounted for.

Recommended Level of Theory

-

Geometry Optimization: DFT/B3LYP or M06-2X with the 6-311++G(d,p) basis set. The M06-2X functional is preferred for systems involving halogen bonding or weak non-covalent interactions.

-

Solvation Model: SMD (Solvation Model based on Density) using water or DMSO to mimic physiological or reaction media.

-

Frequency Calculation: Essential to verify stationary points (zero imaginary frequencies for ground states; one for transition states).

Workflow Visualization

The following diagram outlines the standard computational pipeline for validating 4-CPA reactivity.

Caption: Figure 1. Computational workflow for deriving electronic and mechanistic data for 4-Chloropicolinaldehyde.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of 4-CPA is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO Location: In 4-CPA, the LUMO is projected to be localized across the pyridine ring and the carbonyl group. The electron-withdrawing nature of the pyridine nitrogen and the formyl group lowers the LUMO energy, making the molecule a "hard" electrophile.

-

HOMO Location: The HOMO is typically associated with the lone pairs on the nitrogen or the oxygen, representing the site of protonation or coordination to Lewis acids.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution, guiding the prediction of nucleophilic attack.

-

Most Positive Region (Blue): The Carbonyl Carbon (C2-CHO) and the Ring Carbon at position 4 (C4-Cl).

-

Theoretical Insight: While the carbonyl carbon often shows the highest positive potential, the C4 position is activated by the para-nitrogen. The choice of nucleophile (hard vs. soft) determines which site reacts. Hard nucleophiles (e.g., OH⁻) prefer the carbonyl; soft nucleophiles (e.g., thiols) prefer the aromatic ring (SNAr).

-

-

Most Negative Region (Red): The Carbonyl Oxygen and Pyridine Nitrogen (H-bond acceptors).

Global Reactivity Indices

To compare 4-CPA with other building blocks, calculate these scalar descriptors:

| Descriptor | Formula | Significance for 4-CPA |

| Chemical Hardness ( | High | |